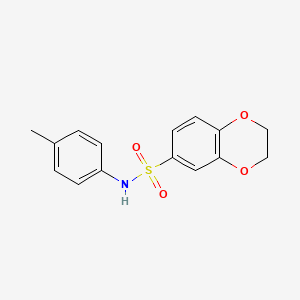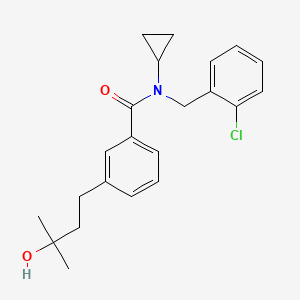![molecular formula C14H19N5O B5588792 N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5588792.png)
N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide, also known as DPP-4 inhibitor, is a class of medication used to treat type 2 diabetes. This compound inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down incretin hormones. Incretin hormones stimulate insulin secretion and reduce glucagon secretion, resulting in lower blood glucose levels.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry of Pyrazole Derivatives
Pyrazole derivatives, such as N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide, have garnered attention in both combinatorial and medicinal chemistry due to their wide range of biological activities. The synthesis of pyrazole heterocycles involves steps like condensation followed by cyclization, employing reagents like phosphorus oxychloride, dimethyl formamide, and hydrazine. These compounds are recognized for their pharmacophoric properties, displaying a variety of biological activities including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and antihistaminic effects. The recent success of a pyrazole COX-2 inhibitor underlines the significance of these heterocycles in drug discovery and development. The strategies for synthesizing these derivatives offer insights into designing more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Hybrid Catalysts in Synthesis of Pyrimidine Derivatives
The synthesis of pyrimidine derivatives, including those with pyrazole components, employs hybrid catalysts that combine organocatalysts, metal catalysts, ionic liquids, and green solvents. These catalysts facilitate the one-pot multicomponent reactions necessary for constructing complex molecules like 5H-pyrano[2,3-d]pyrimidines, which have extensive applicability in medicinal and pharmaceutical industries. The review of hybrid catalysts from 1992 to 2022 highlights their role in developing lead molecules, underlining the potential of these compounds in drug synthesis and pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Pyrazolo[1,5-a]pyrimidine in Drug Development
Pyrazolo[1,5-a]pyrimidine scaffolds are privileged heterocycles in drug discovery, offering a broad spectrum of medicinal properties such as anticancer, CNS agents, and anti-inflammatory activities. The structure-activity relationship studies of these scaffolds have led to the development of numerous lead compounds for various disease targets, indicating significant potential for medicinal chemists to explore and develop potent drug candidates further (Cherukupalli et al., 2017).
Knoevenagel Condensation in Anticancer Agent Development
Knoevenagel condensation, an important reaction in synthesizing α, β‐unsaturated ketones/carboxylic acids, has proven pivotal in developing biologically active molecules, particularly anticancer agents. The application of this reaction on various pharmacophoric aldehydes and active methylenes has generated a library of compounds with significant anticancer activity, demonstrating the utility of this reaction in drug discovery (Tokala, Bora, & Shankaraiah, 2022).
Propriétés
IUPAC Name |
N-[(4,6-dimethylpyrimidin-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-4-5-11-7-12(19-18-11)14(20)15-8-13-16-9(2)6-10(3)17-13/h6-7H,4-5,8H2,1-3H3,(H,15,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDLWPZWVXOKMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)NCC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5588716.png)
![8-{[5-chloro-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588718.png)
![N-{[1-(2-furylmethyl)-3-piperidinyl]methyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5588727.png)
![7-benzyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5588737.png)

![N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5588758.png)

![1',5,7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5588774.png)
![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5588775.png)


![4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone](/img/structure/B5588799.png)

![1-(3-chloro-4-methylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5588810.png)